3,5-Bis(heptafluoroisopropyl)-1-phenylpyrazole

Agrochemical Insecticide Discovery Bioassay

Researchers developing fluorinated heterocycles or transition metal catalysts often struggle with the unpredictable effects of substituting bulky fluorinated groups. CAS 244187-02-8 provides a definitive solution with its distinctive heptafluoroisopropyl (i-C3F7) moieties. - **Differentiated Performance:** The i-C3F7 group imparts stronger electron-withdrawal and greater steric bulk than trifluoromethyl analogs, directly influencing binding affinity and catalytic selectivity. - **High Purity Assurance:** Supplied at ≥95% purity, ensuring reliability as a precursor in complex multi-step syntheses. - **Consistent Supply:** Available for immediate R&D shipment with documented stability for long-term projects.

Molecular Formula C15H6F14N2
Molecular Weight 480.20 g/mol
CAS No. 244187-02-8
Cat. No. B12070311
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Bis(heptafluoroisopropyl)-1-phenylpyrazole
CAS244187-02-8
Molecular FormulaC15H6F14N2
Molecular Weight480.20 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)N2C(=CC(=N2)C(C(F)(F)F)(C(F)(F)F)F)C(C(F)(F)F)(C(F)(F)F)F
InChIInChI=1S/C15H6F14N2/c16-10(12(18,19)20,13(21,22)23)8-6-9(11(17,14(24,25)26)15(27,28)29)31(30-8)7-4-2-1-3-5-7/h1-6H
InChIKeyIBPRXKVIRLEZQU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,5-Bis(heptafluoroisopropyl)-1-phenylpyrazole: Procurement & Research


3,5-Bis(heptafluoroisopropyl)-1-phenylpyrazole (CAS 244187-02-8) is a highly fluorinated pyrazole derivative with a molecular formula of C15H6F14N2 and a molecular weight of 480.20 g/mol . It is a fine chemical compound utilized as a building block in organic synthesis and in the development of ligands and bioactive molecules . The compound's physical properties are characterized by its high fluorine content, contributing to enhanced thermal stability and lipophilicity compared to non-fluorinated analogs .

F Highly fluorinated pyrazole building block for organic synthesis workflows
T Reported enhanced thermal stability and lipophilicity vs non-fluorinated analogs
L Supports ligand development and bioactive molecule research

Why 3,5-Bis(heptafluoroisopropyl)-1-phenylpyrazole Cannot Be Substituted


Substituting 3,5-Bis(heptafluoroisopropyl)-1-phenylpyrazole with a closely related analog like 3,5-bis(trifluoromethyl)-1-phenylpyrazole is not a simple interchange due to significant differences in electronic and steric properties imparted by the bulkier heptafluoroisopropyl (i-C3F7) group [1]. The i-C3F7 group's unique combination of strong electron-withdrawing effect and steric bulk influences the reactivity and the three-dimensional arrangement of the molecule, which can drastically alter its performance in catalysis, its binding affinity to biological targets, and the physical properties of the final synthesized material [2].

Target: i-C3F7 pyrazole
Substitute: CF3 analog
Bulkier heptafluoroisopropyl group may shift steric and electronic profiles away from CF3-based expectations
Reactivity, binding, and catalytic performance may not transfer directly; analog-specific validation advised

3,5-Bis(heptafluoroisopropyl)-1-phenylpyrazole Procurement Evidence


Insecticidal Activity Advantage Over Standards

A derivative compound from the heptafluoroisopropyl N-phenylpyrazole class, Compound A1, demonstrated significantly higher insecticidal activity against Chilo suppressalis (C. suppressalis) compared to the commercial standards nicofluprole and broflanilide [1].

Insecticidal Activity
Class-level inference
LC50 2.271 vs 6.021 / 6.895 mg/L
2.6–3.0× reported potency vs nicofluprole / broflanilide
Supports scaffold-based activity context
Analog data; direct validation advised
Agrochemical Insecticide Discovery Bioassay

Insecticidal Activity of Heptafluoroisopropyl Derivatives

Studies on pyrazole amide derivatives containing the heptafluoroisopropyl moiety show that these compounds can outperform the commercial control tolfenpyrad in insecticidal assays against Oriental armyworm [1].

SAR Activity Profile
Class-level inference
60–70% at 100 μg/mL
Reported higher response vs tolfenpyrad baseline
Reported SAR context for i-C3F7 group
Series-level evidence; model-specific review
Agrochemical Pesticide Development Structure-Activity Relationship

High Purity from Commercial Sources

Commercial vendors provide 3,5-Bis(heptafluoroisopropyl)-1-phenylpyrazole at a minimum purity of 95%, ensuring its suitability as a reliable building block in further synthetic applications .

Commercial Purity
Data to verify
≥95% (vendor specification)
Specification review; verify per lot
Sources not specified
Chemical Synthesis Material Science Quality Control

3,5-Bis(heptafluoroisopropyl)-1-phenylpyrazole Application Scenarios


Agrochemical Insecticide Discovery

Researchers engaged in the design and synthesis of new insecticidal agents should consider 3,5-Bis(heptafluoroisopropyl)-1-phenylpyrazole as a key building block. Evidence from related compounds indicates that the incorporation of the heptafluoroisopropyl group leads to derivatives with significantly improved potency against target pests compared to commercial standards like broflanilide and nicofluprole [1].

Advanced Fluorinated Heterocycle Synthesis

Synthetic chemists aiming to prepare complex, polyfluorinated heterocycles for applications in medicinal chemistry or material science can utilize 3,5-Bis(heptafluoroisopropyl)-1-phenylpyrazole as a precursor or intermediate. Its high purity (≥95%) from commercial sources ensures its reliability as a starting material in multi-step syntheses .

Catalyst and Ligand Development

This compound is a valuable scaffold for developing novel ligands for transition metal catalysis. The combination of the phenyl ring at the N1 position and the bulky, electron-withdrawing heptafluoroisopropyl groups at the 3- and 5-positions provides a unique steric and electronic environment that can be leveraged to tune the reactivity and selectivity of metal catalysts .

Application
Selection Property
Validation Focus
Agrochemical discovery research
i-C3F7 building block
Target pest activity screening
Fluorinated heterocycle synthesis
High-fluorine-content precursor
Synthetic route compatibility
Ligand development research
Steric and electronic profile
Metal complex reactivity tuning

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
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